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Compound of Interest

Compound Name: SB 235375

Cat. No.: B1680814 Get Quote

In the landscape of neurokinin-3 (NK3) receptor antagonists, SB 235375 and SR142801 (also

known as osanetant) have emerged as critical tools for investigating the physiological and

pathological roles of the NK3 receptor. This guide provides a detailed, data-driven comparison

of these two compounds, tailored for researchers, scientists, and drug development

professionals. We present a synthesis of their pharmacological properties, supported by

experimental data and detailed methodologies, to facilitate informed decisions in experimental

design.

Overview and Mechanism of Action
Both SB 235375 and SR142801 are potent and selective non-peptide antagonists of the

tachykinin NK3 receptor.[1][2] The NK3 receptor, a G-protein coupled receptor (GPCR), is

preferentially activated by its endogenous ligand, neurokinin B (NKB). Upon activation, the

receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of

phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein

kinase C (PKC), leading to a variety of cellular responses.[3][4] SB 235375 and SR142801

exert their effects by competitively binding to the NK3 receptor, thereby blocking the binding of

NKB and inhibiting this downstream signaling pathway.[5]
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Quantitative Comparison of Pharmacological
Parameters
The following tables summarize the key in vitro and in vivo pharmacological parameters for SB
235375 and SR142801, compiled from various studies. It is important to note that direct head-

to-head comparisons in the same study are limited, and thus, variations in experimental

conditions may exist between the cited data points.

Table 1: In Vitro Binding Affinity and Functional Antagonism
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Parameter
SB 235375 /
Analogs

SR142801
(Osanetant)

Species
Assay
System

Reference(s
)

Ki (nM) 2.2 1.2 Human

[¹²⁵I]

[MePhe⁷]NKB

binding to

CHO cells

expressing

hNK3R

[2][6]

- 0.40 ± 0.05 Human

[¹²⁵I-

MePhe⁷]NKB

competition

binding

[7]

- 11.0 ± 0.5 Rat

[¹²⁵I-

MePhe⁷]NKB

competition

binding

[7]

Kb (nM) 12 - Human

NKB-induced

Ca²⁺

mobilization

in HEK 293

cells

expressing

hNK3R

[2]

pA₂ 8.3 - Guinea Pig

Senktide-

induced

contractions

in ileal

circular

smooth

muscle

[2]

Table 2: In Vivo Efficacy
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Parameter
SB 235375 /
Analogs

SR142801
(Osanetant)

Species
In Vivo
Model

Reference(s
)

ED₅₀ (mg/kg)
12.2 (p.o.) for

SB 223412
- Mouse

Inhibition of

senktide-

induced

behavioral

responses

[6]

0.56 (i.v.) - Rabbit

Inhibition of

senktide-

induced

miosis

[2]

Key Differentiating Properties
While both compounds are potent NK3 receptor antagonists, they exhibit some key differences

in their pharmacological profiles:

Central Nervous System (CNS) Penetration: SB 235375 is characterized by low CNS

penetration.[2] Pharmacokinetic studies in mice and rats have shown that while it is well-

absorbed systemically after oral administration, it does not effectively cross the blood-brain

barrier.[2] This makes it a valuable tool for studying the peripheral roles of NK3 receptors. In

contrast, SR142801 has been investigated for its effects on the CNS, including its potential

as a treatment for schizophrenia, suggesting better brain penetration.[5]

Species Selectivity: SR142801 exhibits significant species selectivity, with a higher affinity for

the human and guinea pig NK3 receptors compared to the rat NK3 receptor.[7][8] This is an

important consideration when designing preclinical studies and translating findings from

animal models to humans. The species selectivity of SB 235375 is less explicitly detailed in

the available literature but is a critical factor to consider in experimental design.

Experimental Protocols
To support the reproducibility and further investigation of these compounds, detailed

methodologies for key experiments are provided below.
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Radioligand Binding Assay ([¹²⁵I][MePhe⁷]NKB
Competition Binding)
This protocol is a composite based on methodologies described for NK3 receptor binding

assays.

Objective: To determine the binding affinity (Ki) of test compounds for the human NK3 receptor

(hNK3R).

Materials:

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hNK3R.

Radioligand: [¹²⁵I][MePhe⁷]neurokinin B ([¹²⁵I]NKB).

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

Non-specific binding control: 1 µM Neurokinin B (NKB).

Test compounds: SB 235375 and SR142801.

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

In a 96-well plate, combine 50 µL of radioligand ([¹²⁵I]NKB at a final concentration of ~0.2

nM), 50 µL of test compound or vehicle (for total binding) or 1 µM NKB (for non-specific

binding), and 150 µL of hNK3R-expressing cell membranes (5-10 µg protein/well).

Incubate the plate at room temperature for 60 minutes with gentle agitation.

Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filters using a

cell harvester.
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Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Measure the radioactivity retained on the filters using a gamma counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay
This protocol is a generalized procedure based on common practices for measuring GPCR-

mediated calcium flux.

Objective: To measure the functional antagonist activity (Kb) of the compounds by assessing

their ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

Human Embryonic Kidney (HEK) 293 cells stably expressing the hNK3R.

Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Agonist: Neurokinin B (NKB).

Test compounds: SB 235375 and SR142801.

A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:
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Seed HEK 293-hNK3R cells into 96-well black-walled, clear-bottom plates and culture

overnight.

On the day of the assay, remove the culture medium and load the cells with the calcium-

sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.

Wash the cells with assay buffer to remove excess dye.

Add various concentrations of the antagonist (SB 235375 or SR142801) or vehicle to the

wells and incubate for 15-30 minutes at room temperature.

Measure the baseline fluorescence using the FLIPR instrument.

Add a fixed concentration of the agonist (NKB, typically at its EC₈₀ concentration) to all wells

and immediately measure the change in fluorescence over time.

The antagonist's potency is determined by its ability to inhibit the NKB-induced calcium

signal.

Construct concentration-response curves for the antagonist and calculate the IC₅₀.

The functional antagonist dissociation constant (Kb) can be calculated using the Schild

equation.

In Vivo Senktide-Induced Behavioral Response Assay
This protocol is based on descriptions of in vivo models for assessing NK3 receptor

antagonism.

Objective: To evaluate the in vivo efficacy of the antagonists by measuring their ability to block

the behavioral effects induced by the selective NK3 receptor agonist, senktide.

Materials:

Male Swiss Webster mice (20-25 g).

Senktide (NK3 receptor agonist).
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Test compounds: SB 235375 and SR142801.

Vehicle for drug administration (e.g., 0.5% methylcellulose in water).

Observation chambers.

Procedure:

Administer the test compound (SB 235375 or SR142801) or vehicle to the mice via the

desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

After a predetermined pretreatment time (e.g., 60 minutes), administer senktide (e.g., 3

mg/kg, s.c. or i.c.v.).

Immediately place the mice in individual observation chambers.

Observe and score specific behaviors induced by senktide, such as tail-flicking, scratching,

and grooming, for a defined period (e.g., 30 minutes).

The efficacy of the antagonist is determined by its ability to reduce the frequency or duration

of the senktide-induced behaviors.

Calculate the dose at which the antagonist produces a 50% inhibition of the behavioral

response (ED₅₀).

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NK3 receptor

signaling pathway and a typical experimental workflow for antagonist characterization.
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Experimental Workflow for Antagonist Characterization

Conclusion
Both SB 235375 and SR142801 are invaluable pharmacological tools for the study of the NK3

receptor. The choice between these two antagonists will largely depend on the specific

research question. SB 235375, with its limited CNS penetration, is an excellent choice for

dissecting the peripheral functions of the NK3 receptor. Conversely, SR142801 is more suited

for investigating the central roles of this receptor. Researchers should carefully consider the

species being studied due to the known species selectivity of SR142801. The data and

protocols provided in this guide aim to equip researchers with the necessary information to

effectively utilize these compounds in their experimental endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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